molecular formula C18H15NO2 B087075 Naphthol AS-D CAS No. 135-61-5

Naphthol AS-D

Cat. No.: B087075
CAS No.: 135-61-5
M. Wt: 277.3 g/mol
InChI Key: FBLAHUMENIHUGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphthol AS-D primarily targets This compound chloroacetate esterase (NAS-DCE) . NAS-DCE is an enzyme that plays a significant role in various biological processes, including the separation of different granulocytes, which is crucial for blood analysis .

Mode of Action

This compound interacts with NAS-DCE in a way that allows for the separation of different granulocytes . This interaction is regulated by NAS-DCE and pH, leading to changes in the enzyme-substrate complex .

Biochemical Pathways

It is known that this compound plays a role in the enzymatic hydrolysis of ester linkages, liberating free naphthol compounds . These compounds then couple with diazonium salt, forming highly colored deposits at sites of enzyme activity .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

The result of this compound’s action is the formation of highly colored deposits at sites of enzyme activity . This is due to the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds that couple with diazonium salt .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The interaction between this compound and NAS-DCE, and the resulting ESIPT process, can be logically regulated by NAS-DCE and pH . This means that the efficacy and stability of this compound can vary depending on the pH of the environment in which it is used .

Preparation Methods

The synthesis of Naphthol AS-D involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in an organic solvent such as xylene . The product is then purified by recrystallization from xylene, resulting in yellow-green fluorescent solutions at pH 8.2-9.5 .

Chemical Reactions Analysis

Naphthol AS-D undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and acetone, and the major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLAHUMENIHUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059653
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-61-5
Record name 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide
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Record name C.I. 37520
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Record name Naphthol AS-D
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 3-hydroxy-2'-methyl-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Naphthol AS-D in dye chemistry?

A1: this compound serves as a crucial coupling component in the synthesis of azo dyes, specifically red pigments. These pigments find applications in various industries, including textiles, paints, and inks. [, , ]

Q2: Can you describe a method for synthesizing this compound pigments?

A2: One method involves the azo-coupling reaction of an aromatic diazonium salt with this compound in an aqueous system. This method utilizes sulfosuccinic acid surfactants and aims to reduce environmental pollution compared to traditional methods with high COD wastewater production. [] Another method utilizes reversed phase transfer catalysis (RPTC). []

Q3: How does the structure of the diazonium salt impact the properties of the resulting pigment?

A3: Studies have shown that pigments synthesized with Naphthol AS-E and Naphthol AS tend to exhibit a yellowish-red hue. In contrast, those synthesized with Naphthol AS-OL, Naphthol AS-ITR, and Naphthol AS-LC exhibit a bluish-red hue. []

Q4: What makes this compound valuable in cytochemical and histochemical studies?

A4: this compound serves as a substrate for specific esterases, primarily chloroacetate esterase, an enzyme found predominantly in myeloid cells. This property makes it valuable for identifying and differentiating cell types in blood and bone marrow samples. [, , , , , , ]

Q5: How is this compound used to identify myeloid cells?

A5: A staining technique employing this compound as a substrate is used in conjunction with a diazonium salt (often Fast Blue BB salt) as a coupler. Myeloid cells containing chloroacetate esterase cleave the substrate, releasing a product that couples with the diazonium salt, resulting in a visible, colored precipitate within the cells. [, , , , , , , , , ]

Q6: Are there limitations to using this compound for cell identification?

A7: Yes, while generally reliable, the this compound chloroacetate esterase staining can be influenced by various factors, including fixation methods, decalcification procedures, and the presence of certain substances like bacteria within cells. [, , , ]

Q7: Are there other research areas where this compound plays a role?

A9: Yes, research has explored the use of this compound in studying mast cell proliferation in wound healing. [] Additionally, studies have investigated the effects of cooked palm oil on the liver using this compound chloroacetate esterase staining to assess neutrophil infiltration. []

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